

Protocols for using HFC-236ea in plasma etching processes

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Compound of Interest

Compound Name: 1,1,2,2,3,3-Hexafluoropropane

CAS No.: 680-00-2

Cat. No.: B3428421

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Application Note: AN-HFC-236-01 Subject: Advanced Protocols for High-Aspect Ratio Dielectric Etching using HFC-236ea (

) Date: October 24, 2023 Author: Senior Application Scientist, Plasma Process Group[1]

Abstract

This guide details the operational protocols for utilizing HFC-236ea (1,1,1,2,3,3-hexafluoropropane) as a next-generation etchant for dielectric materials (

, silicon nitride, and porous low-k dielectrics).[1] Driven by the need to replace high-GWP perfluorocarbons (PFCs) like

and

, HFC-236ea offers a unique chemical advantage: intrinsic fluorine scavenging via its hydrogen content.[1] This protocol is designed for process engineers and researchers in semiconductor and Bio-MEMS (microfluidics for drug delivery) fabrication, providing a self-validating workflow for achieving high-anisotropy etching with superior selectivity.[1]

Chemical Physics & Mechanism

The Hydrofluorocarbon Advantage

Unlike traditional perfluorocarbons (PFCs) which consist solely of Carbon and Fluorine, HFC-236ea (

) introduces Hydrogen into the plasma matrix.[1] This is not merely an environmental compliance feature; it is a functional process lever.[1]

- The "H" Factor: Upon plasma dissociation, the hydrogen atoms actively react with free fluorine radicals (

) to form Hydrogen Fluoride (

).[1]

- Reaction:

(Volatile, pumped away)[1]

- C/F Ratio Shift: By removing

, the effective Fluorine-to-Carbon (F/C) ratio of the plasma decreases.[1] A lower F/C ratio promotes the formation of fluorocarbon polymers (

) on surfaces.

- Selectivity Mechanism: This polymer accumulates rapidly on non-oxidized surfaces (like Silicon or Photoresist), protecting them from ion bombardment.[1] On the target oxide (

), the oxygen in the lattice reacts with the carbon in the polymer to form

or

, effectively "burning off" the passivation layer and allowing etching to proceed.

Isomer Specificity

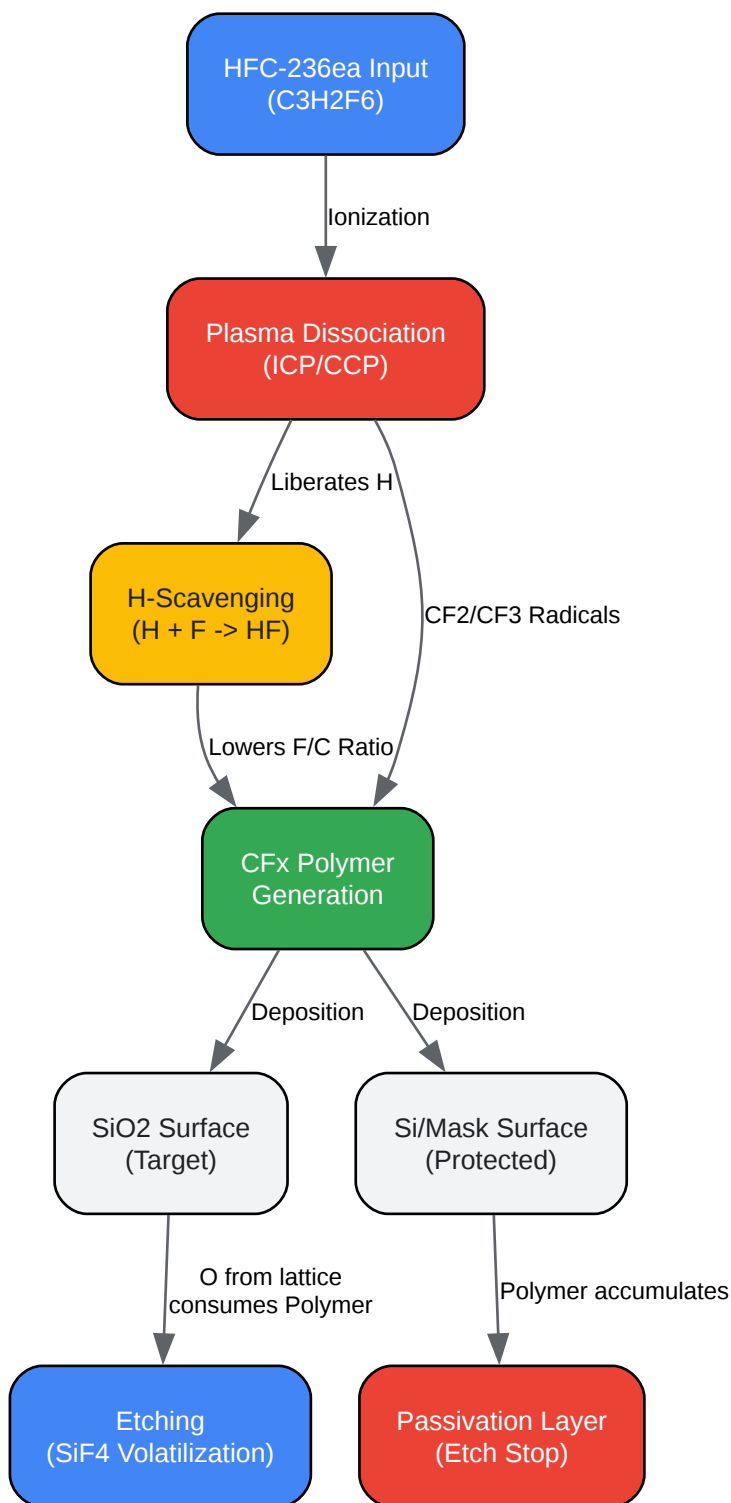
Critical Note: Ensure the precursor is HFC-236ea (1,1,1,2,3,3-hexafluoropropane), not the fire suppressant HFC-236fa (1,1,1,3,3,3-hexafluoropropane).[1]

- HFC-236ea: Boiling point $\sim 6^{\circ}\text{C}$. Liquid at room temperature (requires heated delivery or vapor draw).[1]
- HFC-236fa: Boiling point $\sim -1^{\circ}\text{C}$. [1]
- Impact: The "ea" isomer's asymmetry can influence dissociation fragmentation patterns, often favoring

radical generation which is the building block of sidewall passivation.

Mechanistic Visualization

The following diagram illustrates the competitive kinetics between etching and passivation that defines the HFC-236ea process window.



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Figure 1: The Selective Etch Mechanism.[1] Hydrogen scavenging reduces free fluorine, driving polymer deposition on Silicon (protection) while Oxygen in SiO2 enables continuous etching.[1]

Experimental Protocol

Target Application: High-Aspect Ratio (HAR) Contact Hole Etching in SiO₂. Equipment: Inductively Coupled Plasma (ICP) Reactor (e.g., Lam Research, Applied Materials, or Oxford Instruments platforms).[1]

Pre-Process Checklist

- Delivery System: Ensure gas line is heated to >30°C to prevent condensation (HFC-236ea BP is 6°C).
- Chamber Condition: The chamber walls must be "seasoned." A clean chamber (Fluorine-free) will absorb the initial polymer precursors, causing process drift.[1]
 - Seasoning Recipe: Run the standard etch recipe on a dummy silicon wafer for 5 minutes before processing product wafers.

Core Etch Recipe

The following parameters provide a starting point for a 200mm wafer system.

Parameter	Value	Function
Gas 1: HFC-236ea	20 - 40 sccm	Primary etchant & polymer source.[1]
Gas 2: Argon	100 - 200 sccm	Physical bombardment; removes polymer from trench bottom.[1]
Gas 3: Oxygen ()	5 - 15 sccm	Critical Control Knob. Burns excess polymer to prevent etch stop.[1]
Pressure	10 - 30 mTorr	Lower pressure = straighter profiles (longer mean free path).[1]
Source Power (ICP)	1000 - 1500 W	Controls plasma density (ion flux).[1]
Bias Power (RF)	100 - 300 W	Controls ion energy (anisotropy).[1]
Substrate Temp	10°C - 20°C	Lower temp improves selectivity (hardens polymer). [1]

Step-by-Step Workflow

- Dehydration Bake: 150°C for 60s (removes moisture from photoresist).
- Breakthrough (BT): Short flash (5s) of
to remove native oxide or surface scum on the mask.
- Main Etch (HFC-236ea):
 - Ignite plasma at high pressure (50 mTorr) for stability, then ramp down to process pressure (20 mTorr).
 - Monitor Optical Emission Spectroscopy (OES). Look for the

line (483.5 nm).

- Endpoint: When the

line intensity drops, the oxide is cleared, and the plasma is interacting with the underlying Silicon (which has no Oxygen to form CO).[1]

- Over-Etch (OE): Continue for 10-20% of main etch time. The high polymer nature of HFC-236ea ensures the underlying Silicon is protected during this phase.

- Ashing: In-situ

plasma strip to remove the thick fluorocarbon polymer left on the sidewalls.

Process Optimization & Troubleshooting (Self-Validating Systems)

A robust protocol must be self-correcting.[1] Use this logic tree to diagnose profile issues.

The "Taper" Diagnostic

- Observation: The contact hole is conical (tapered), getting narrower at the bottom.[1]

- Cause: Too much polymer deposition on the sidewalls. The hole is closing up.

- Correction: Increase

flow by 2-5 sccm. This thins the sidewall polymer.

- Secondary Correction: Increase Bias Power to mechanically knock off polymer.[1]

The "Etch Stop" Diagnostic

- Observation: Etching ceases before reaching the target depth.

- Cause: The polymer deposition rate at the trench bottom > removal rate.

- Correction: Decrease HFC-236ea flow or Increase Ar flow. (Do not just increase power, as this may damage the mask).[1]

The "Loss of Selectivity" Diagnostic

- Observation: The mask (PR) is eroding too fast, or the underlying Silicon is pitted.[1]
 - Cause: Plasma is too Fluorine-rich (not enough polymer protection).[1]
 - Correction: Decrease

flow. This allows the HFC-236ea to build a more robust passivation layer.

Safety & Environmental Grounding Global Warming Potential (GWP)

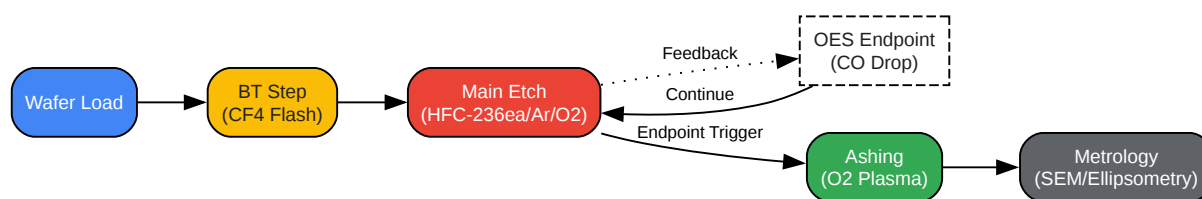
HFC-236ea is a strategic alternative to PFCs.[1]

- HFC-236ea GWP (100-yr): ~1,370 [1].[1][2][3][4]
- GWP (100-yr): ~9,540 [1].[1]
- GWP (100-yr): ~23,500 [1].[1][5]
- Protocol Implication: While better than PFCs, HFC-236ea is still a greenhouse gas.[1]
Abatement systems (burn-wet scrubbers) are mandatory.[1]

Handling

- Toxicity: HFC-236ea has low acute toxicity but can be an asphyxiant in high concentrations.
[1]
- By-products: The plasma process generates HF (Hydrogen Fluoride) and COF₂ (Carbonyl Fluoride).[1]
- Requirement: All exhaust lines must be heated and routed to a wet scrubber capable of neutralizing acid gases.

Process Workflow Diagram



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Figure 2: Operational workflow for HFC-236ea dielectric etching.

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